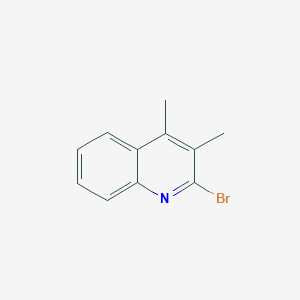
2-Bromo-3,4-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethylquinoline typically involves the bromination of 3,4-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3,4-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 3,4-dimethylquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3,4-Dimethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4-dimethylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4-dimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromoquinoline
- 3,4-Dimethylquinoline
- 2-Chloro-3,4-dimethylquinoline
Comparison: 2-Bromo-3,4-dimethylquinoline is unique due to the presence of both bromine and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. Compared to 2-Bromoquinoline, the additional methyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 3,4-Dimethylquinoline, the bromine atom introduces new possibilities for further chemical modifications .
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
2-bromo-3,4-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChI-Schlüssel |
NLCDTSPGAZCWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=CC=CC=C12)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
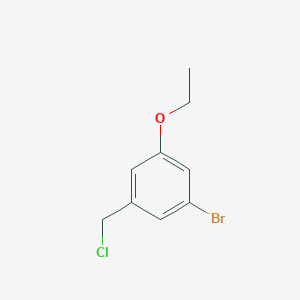
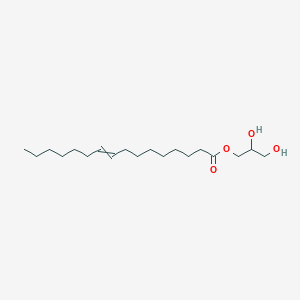
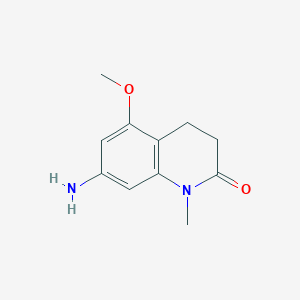

![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)

![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
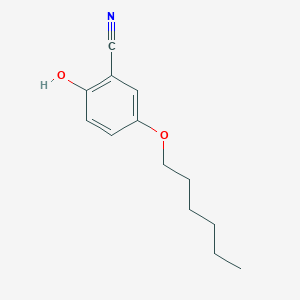


![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)

